molecular formula C21H18N6 B14939309 2-[3-(1H-indol-3-yl)propyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-[3-(1H-indol-3-yl)propyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14939309
M. Wt: 354.4 g/mol
InChI Key: KFPTZRGVJNEZLG-UHFFFAOYSA-N
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Description

2-[3-(1H-INDOL-3-YL)PROPYL]-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex heterocyclic compound that incorporates an indole moiety, a pyridine ring, and a triazolopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-INDOL-3-YL)PROPYL]-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Construction of the Triazolopyrimidine Core: This involves cyclization reactions using appropriate precursors such as aminopyrimidines and hydrazines.

    Coupling Reactions: The final step involves coupling the indole and triazolopyrimidine units, often using palladium-catalyzed cross-coupling reactions under inert conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

The major products formed from these reactions include various substituted indoles, reduced pyridine derivatives, and oxidized triazolopyrimidines.

Scientific Research Applications

2-[3-(1H-INDOL-3-YL)PROPYL]-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(1H-INDOL-3-YL)PROPYL]-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine.

    Triazolopyrimidine Derivatives: Compounds like ribavirin and triazolam.

Uniqueness

2-[3-(1H-INDOL-3-YL)PROPYL]-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its combination of three distinct heterocyclic systems, which imparts it with a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H18N6

Molecular Weight

354.4 g/mol

IUPAC Name

2-[3-(1H-indol-3-yl)propyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H18N6/c1-2-6-18-17(5-1)16(14-24-18)4-3-7-20-25-21-23-13-10-19(27(21)26-20)15-8-11-22-12-9-15/h1-2,5-6,8-14,24H,3-4,7H2

InChI Key

KFPTZRGVJNEZLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC3=NN4C(=CC=NC4=N3)C5=CC=NC=C5

Origin of Product

United States

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